molecular formula C22H24N4O4S2 B2673539 Ethyl 4-(4-methylphenyl)-3-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate CAS No. 946384-93-6

Ethyl 4-(4-methylphenyl)-3-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate

Cat. No.: B2673539
CAS No.: 946384-93-6
M. Wt: 472.58
InChI Key: YJWZJYQRJVJAFC-UHFFFAOYSA-N
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Description

Ethyl 4-(4-methylphenyl)-3-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate is a complex organic compound with a unique structure that combines various functional groups. This compound is of interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-methylphenyl)-3-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the thiophene ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the sulfonyl group: This step often involves the reaction of the thiophene derivative with a sulfonyl chloride in the presence of a base.

    Attachment of the piperazine moiety: This can be done through a nucleophilic substitution reaction.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-methylphenyl)-3-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to convert the sulfonyl group to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

Ethyl 4-(4-methylphenyl)-3-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and possible biological activities.

    Pharmaceutical Research: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Chemical Biology: It serves as a tool compound for studying biological pathways and mechanisms.

    Industrial Applications: The compound can be used in the synthesis of other complex molecules and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-methylphenyl)-3-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Ethyl 4-(4-methylphenyl)-3-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate can be compared with similar compounds, such as:

    Buspirone: A related compound with a similar piperazine moiety, used as an anxiolytic agent.

    Thiophene derivatives: Other thiophene-based compounds with different substituents, used in various applications.

    Sulfonyl-containing compounds: Compounds with sulfonyl groups that have different biological activities.

Properties

IUPAC Name

ethyl 4-(4-methylphenyl)-3-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4S2/c1-3-30-21(27)19-20(18(15-31-19)17-7-5-16(2)6-8-17)32(28,29)26-13-11-25(12-14-26)22-23-9-4-10-24-22/h4-10,15H,3,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJWZJYQRJVJAFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CS1)C2=CC=C(C=C2)C)S(=O)(=O)N3CCN(CC3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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